molecular formula C18H22OS2 B14152440 1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) CAS No. 89296-11-7

1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)

Cat. No.: B14152440
CAS No.: 89296-11-7
M. Wt: 318.5 g/mol
InChI Key: KAGILQFTMAZGAT-UHFFFAOYSA-N
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Description

1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is an organic compound with a complex structure It consists of two 3,4-dimethylbenzene rings connected by an oxybis(methylenesulfanediyl) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzene with a suitable oxybis(methylenesulfanediyl) precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is of particular interest in medical research.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Oxybis(methylene)]bis(3,4-dimethylbenzene): This compound lacks the sulfanediyl groups, making it less reactive in certain chemical reactions.

    1,1’-[Oxybis(methylenesulfanediyl)]bis(4-methylbenzene): The substitution pattern on the benzene rings differs, leading to variations in chemical reactivity and applications.

Uniqueness

1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is unique due to the presence of both oxybis(methylenesulfanediyl) and 3,4-dimethylbenzene groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89296-11-7

Molecular Formula

C18H22OS2

Molecular Weight

318.5 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)sulfanylmethoxymethylsulfanyl]-1,2-dimethylbenzene

InChI

InChI=1S/C18H22OS2/c1-13-5-7-17(9-15(13)3)20-11-19-12-21-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3

InChI Key

KAGILQFTMAZGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCOCSC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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